2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile
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Overview
Description
2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex molecular structure, which includes a piperazine ring, a bromophenylsulfonyl group, and a dimethylated nicotinonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile typically involves multiple steps, starting with the preparation of the piperazine core. The bromophenylsulfonyl group is then introduced through a sulfonylation reaction, followed by the addition of the nicotinonitrile moiety. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including its effects on various cellular processes.
Medicine
The compound has shown promise in medicinal research, particularly in the development of new therapeutic agents
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins within the cell. The compound may modulate signaling pathways and cellular processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylsulfonylpiperazine
Nicotinonitrile derivatives
Dimethylated piperazines
Uniqueness
2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and biological activity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O2S/c1-13-11-14(2)21-18(17(13)12-20)22-7-9-23(10-8-22)26(24,25)16-5-3-15(19)4-6-16/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVYQVRCAIFHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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